Methyl 3-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate
Description
Methyl 3-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a synthetic 1,8-naphthyridine derivative characterized by a benzoate ester at the 3-position of the benzene ring, a 7-methyl substituent on the naphthyridine core, and a 2-methylpiperidine-1-carbonyl moiety at the 3-position of the naphthyridine.
Properties
IUPAC Name |
methyl 3-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-10-11-19-21(27-18-9-6-8-17(13-18)24(30)31-3)20(14-25-22(19)26-15)23(29)28-12-5-4-7-16(28)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUSIFUNWWVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OC)C=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate, also referred to as L968-0709, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Molecular Characteristics
- IUPAC Name : 1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
- Molecular Formula : CHNO
- Molecular Weight : 402.5 g/mol
- CAS Number : 1251600-23-3
Structural Representation
The compound features a naphthyridine core, a piperidine moiety, and an amino benzoate structure. This unique combination is believed to contribute to its diverse biological activities.
The biological activity of L968-0709 is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can interact with receptors that regulate cellular signaling, potentially influencing processes such as cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that L968-0709 exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme inhibition | Targeting specific metabolic enzymes |
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that L968-0709 significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways. This finding aligns with the observed structural properties that suggest potential interactions with key regulatory proteins involved in apoptosis.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, L968-0709 was evaluated for its anti-inflammatory effects in vitro. The results indicated a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when macrophages were treated with the compound. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related 1,8-naphthyridine derivatives, focusing on synthesis , physicochemical properties , and functional group variations .
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to L968-0887 .
Functional Group Variations and Implications
Piperidine Substituents: The target compound features a 2-methylpiperidine-1-carbonyl group, while L968-0887 () uses a 3-methylpiperidine-1-carbonyl group.
Ester Position and Substituents :
- The target compound’s 3-position methyl benzoate contrasts with L968-0887’s 4-position isomer. Positional differences can alter electronic distribution and steric interactions with biological targets .
- Compound 36 uses an ethyl ester instead of a methyl ester, which may improve lipophilicity but reduce metabolic stability compared to methyl esters .
Core Modifications: Compound 2c () lacks the piperidine-carbonyl group entirely, substituting it with a morpholinomethyl group.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : Both the target compound and L968-0887 exhibit logP values ~4.1, suggesting moderate membrane permeability. However, L968-0887’s HCl salt may enhance aqueous solubility compared to the free base form of the target compound .
- Salt vs. Free Base : L968-0887’s HCl salt improves bioavailability, a feature that could be adopted for the target compound to optimize pharmacokinetics .
Preparation Methods
Synthesis of the 1,8-Naphthyridine Core
The 1,8-naphthyridine scaffold serves as the central heterocyclic framework. Contemporary strategies prioritize cyclization reactions, leveraging aminopyridine precursors and carbonyl-containing reagents.
Skraup and Modified Skraup Reactions
The Skraup reaction, employing iodine or m-nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na), enables the cyclodehydration of 3-aminopyridine derivatives with glycerol or diethyl methylenemalonate. For instance, 7-methyl-1,8-naphthyridine derivatives are synthesized via iodine-catalyzed cyclization in dioxane/water (1:1), achieving yields of 45–50%. Modifications using m-NO2PhSO3Na enhance reproducibility and yield, particularly for brominated derivatives like 3-bromo-1,5-naphthyridine.
Cycloaddition Approaches
Aza-Diels-Alder reactions offer stereoselective pathways to tetrahydronaphthyridines. Lewis acids such as MeAlCl2 facilitate [4+2] cycloadditions between imines and dienophiles, producing trans- or cis-3,4-disubstituted piperidines. For example, glyoxalate-derived naphthyridines form via endo transition states, with diastereomeric ratios exceeding 93:7.
Functionalization of the 1,8-Naphthyridine Core
Introduction of the 4-Amino Group
Nitration at the 4-position, followed by catalytic hydrogenation or chemical reduction, installs the amino group. Iron powder in acetic acid under ultrasonication reduces nitro intermediates efficiently, with yields exceeding 80%. Sodium dithionite in basic conditions offers a milder alternative, minimizing over-reduction.
Incorporation of the 2-Methylpiperidine-1-Carbonyl Moiety
Piperidine Synthesis
2-Methylpiperidine is synthesized via carbonyl ene cyclization of aldehydes catalyzed by MeAlCl2, favoring trans-diastereomers. Prins cyclization under HCl-saturated dichloromethane yields cis-piperidines, which isomerize to trans-configurations upon warming.
Amidation Strategies
The piperidine carbonyl group is introduced via reaction of 2-methylpiperidine with chloroformates or activated carboxylic acids. For instance, 3-chlorocarbonyl-1,8-naphthyridine intermediates react with 2-methylpiperidine in dichloromethane, using triethylamine as a base, to furnish the amide linkage.
Synthesis of Methyl 3-Aminobenzoate
Final Coupling: Assembly of the Target Molecule
Optimization and Scale-Up Considerations
Catalytic System Tuning
Lewis acid choice critically impacts cyclization efficiency. For example, MnO2 or KMnO4 in Skraup reactions reduces byproduct formation compared to iodine. Similarly, AlCl3 in piperidine syntheses enhances diastereoselectivity.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve amidation yields by stabilizing charged intermediates. Conversely, nonpolar solvents (toluene, chlorobenzene) favor cyclization steps by reducing solvation of transition states.
Purification Techniques
Column chromatography (hexane/EtOAc gradients) resolves regioisomeric byproducts, while recrystallization from ethanol/water mixtures enhances purity for pharmaceutical-grade material.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 3-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling the naphthyridine core with substituted benzoate groups. Evidence from analogous 1,8-naphthyridine derivatives (e.g., in and ) suggests using POCl₃ in DMF for cyclization, followed by nucleophilic substitution or amidation. For example:
- Step 1 : React 7-methyl-1,8-naphthyridin-4-amine with 2-methylpiperidine-1-carbonyl chloride under reflux in anhydrous DMF.
- Step 2 : Couple the intermediate with methyl 3-aminobenzoate using a coupling agent (e.g., EDC·HCl/HOBt) in dichloromethane at room temperature .
Yield optimization requires strict temperature control (e.g., 80–120°C for cyclization) and inert atmospheres to prevent hydrolysis of sensitive groups .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : To confirm the presence of the 2-methylpiperidine carbonyl group (δ ~160–170 ppm for carbonyl carbons) and aromatic protons (δ ~6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+) and isotopic pattern .
- IR spectroscopy : To identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
For crystalline derivatives, single-crystal X-ray diffraction may resolve steric effects from the 2-methylpiperidine moiety .
Q. What experimental strategies mitigate solubility and stability challenges during in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers containing 0.1–0.5% Tween-80 to prevent precipitation .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ester group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-methylpiperidine and benzoate substituents on biological activity?
- Methodological Answer :
- Analog synthesis : Replace the 2-methylpiperidine group with morpholine, piperazine, or unsubstituted piperidine to assess steric/electronic effects (see and for similar substitutions).
- Bioactivity assays : Test analogs against target proteins (e.g., kinases or microbial enzymes) using fluorescence polarization or microplate calorimetry. For example, highlights anti-mycobacterial evaluation of 1,8-naphthyridine derivatives via MIC determination .
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity .
Q. What computational approaches predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Focus on hydrogen bonding with the naphthyridine core and hydrophobic contacts with the 2-methylpiperidine group .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables like pH (7.4 vs. 6.5), serum content, and incubation time. For example, reports pH-dependent fluorescence quenching in similar compounds .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Q. What mechanistic insights explain the reactivity of the 1,8-naphthyridine core under catalytic conditions?
- Methodological Answer :
- Kinetic studies : Monitor reactions (e.g., Suzuki-Miyaura coupling) via in situ IR or UV-Vis spectroscopy to identify rate-limiting steps. describes microwave-assisted reactions for accelerated cyclization .
- Isotope labeling : Use ¹⁵N-labeled intermediates to trace nitrogen participation in catalytic cycles (e.g., Pd-catalyzed aminations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
